Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate
Brand Name: Vulcanchem
CAS No.: 1187951-61-6
VCID: VC13435691
InChI: InChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1
SMILES: [B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+]
Molecular Formula: C8H10BF3KN
Molecular Weight: 227.08 g/mol

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate

CAS No.: 1187951-61-6

Cat. No.: VC13435691

Molecular Formula: C8H10BF3KN

Molecular Weight: 227.08 g/mol

* For research use only. Not for human or veterinary use.

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate - 1187951-61-6

Specification

CAS No. 1187951-61-6
Molecular Formula C8H10BF3KN
Molecular Weight 227.08 g/mol
IUPAC Name potassium;[4-(dimethylamino)phenyl]-trifluoroboranuide
Standard InChI InChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1
Standard InChI Key RFFDTHVZSLGINK-UHFFFAOYSA-N
SMILES [B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2) at the para position, bonded to a trifluoroborate (BF3-\text{BF}_3^-) moiety. The potassium counterion stabilizes the anionic boron center, enhancing solubility in polar solvents . Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H10BF3KN\text{C}_8\text{H}_{10}\text{BF}_3\text{KN}
Molecular Weight227.08 g/mol
Exact Mass227.05000
PSA (Polar Surface Area)3.24 Ų
LogP (Partition Coefficient)1.81

The dimethylamino group’s electron-donating nature increases nucleophilicity at the boron center, facilitating participation in metal-catalyzed reactions.

Synthesis and Scalability

Synthetic Pathways

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is synthesized via reaction of 4-(N,N-dimethylamino)phenylboronic acid with potassium fluoride (KF\text{KF}) in the presence of trifluoroboric acid (HBF4\text{HBF}_4). The reaction proceeds under mild conditions (room temperature, aqueous or alcoholic solvents), yielding >90% product.

ArB(OH)2+KF+HBF4ArBF3K+H2O+HF\text{ArB(OH)}_2 + \text{KF} + \text{HBF}_4 \rightarrow \text{ArBF}_3\text{K} + \text{H}_2\text{O} + \text{HF}

Key Advantages:

  • Scalability: Kilogram-scale production is feasible due to straightforward purification (recrystallization or filtration).

  • Cost-Efficiency: Low reagent costs and minimal byproducts enhance industrial viability.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a nucleophilic partner in Suzuki-Miyaura reactions, coupling with aryl halides (Ar-X\text{Ar-X}) to form biaryls. The dimethylamino group accelerates transmetallation steps by increasing electron density at boron, enabling reactions with less reactive electrophiles (e.g., chlorides).

Example Reaction:

ArBF3K+Ar’-XPd catalystAr-Ar’+BF3+KX\text{ArBF}_3\text{K} + \text{Ar}’\text{-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}’ + \text{BF}_3 + \text{KX}

Fluorination Strategies

Research by Breen (2012) demonstrated its utility in ipso fluoro-deboronation reactions, where the trifluoroborate group is replaced by fluorine under oxidative conditions . This method provides regioselective access to fluorinated aromatics, valuable in pharmaceutical synthesis .

ArBF3KSelectfluorAr-F+BF3+K+\text{ArBF}_3\text{K} \xrightarrow{\text{Selectfluor}^\text{™}} \text{Ar-F} + \text{BF}_3 + \text{K}^+

Yield: 50–60% for pyrazole derivatives, with potential for optimization .

Comparative Analysis with Analogues

Potassium 4-(Azidomethyl)phenyltrifluoroborate

While structurally similar, the azidomethyl analogue (C7H6BF3KN3\text{C}_7\text{H}_6\text{BF}_3\text{KN}_3) features an azide group, enabling click chemistry applications. In contrast, the dimethylamino derivative’s electron-rich boron center favors cross-coupling over cycloaddition.

FeatureDimethylamino DerivativeAzidomethyl Derivative
Key Functional GroupN(CH3)2-\text{N}(\text{CH}_3)_2CH2N3-\text{CH}_2\text{N}_3
Primary ApplicationCross-CouplingBioconjugation
ReactivityNucleophilicElectrophilic

Future Research Directions

Expanding Reaction Scope

Investigations into enantioselective cross-coupling and C–H functionalization could unlock new synthetic routes .

Biomedical Applications

Preliminary studies suggest potential in drug delivery systems, leveraging the dimethylamino group’s solubility and biocompatibility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator